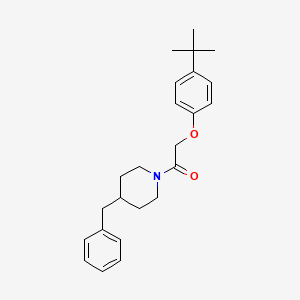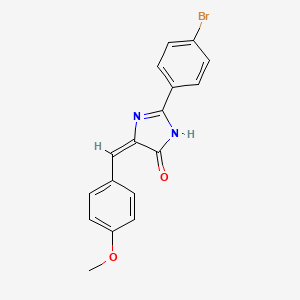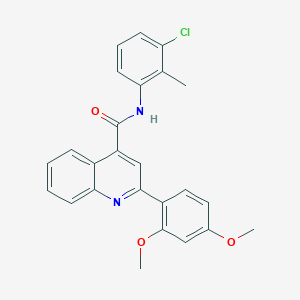![molecular formula C20H28O2 B3733277 [3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B3733277.png)
[3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol
Overview
Description
[3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of two tert-butyl groups and a hydroxymethyl group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol typically involves the alkylation of naphthalene derivatives followed by hydroxymethylation. One common method includes the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 3,7-ditert-butyl naphthalene, which is then subjected to hydroxymethylation using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
[3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Ditert-butyl-4-hydroxybenzaldehyde: Similar in structure but with a benzene ring instead of a naphthalene ring.
2,6-Ditert-butyl-4-methylphenol: Contains tert-butyl groups and a hydroxyl group on a benzene ring.
Uniqueness
[3,7-Ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol is unique due to its naphthalene core, which provides different electronic and steric properties compared to benzene derivatives
Properties
IUPAC Name |
[3,7-ditert-butyl-5-(hydroxymethyl)naphthalen-1-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19(2,3)15-7-13(11-21)18-10-16(20(4,5)6)8-14(12-22)17(18)9-15/h7-10,21-22H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHNQYYCHJYTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C=C(C2=C1)CO)C(C)(C)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-acetyl-2-[(3,4-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3733199.png)
![N~9~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B3733207.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3733216.png)
![2-{[3-(2,6-dichlorophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3733223.png)
![isopropyl 4-(aminocarbonyl)-5-{[3-(2-furyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B3733226.png)
![isopropyl 2-[(3-bromobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3733231.png)
![ETHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B3733234.png)
![1-[(4-methoxyphenyl)methyl]-3-[(E)-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea](/img/structure/B3733247.png)

![N-(3-methoxyphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733268.png)
![N-(4-methylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733269.png)
![N-(3-chlorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B3733275.png)


